molecular formula C21H19NO2 B2718868 1-(4-methoxyphenyl)-2-phenyl-1,5,6,7-tetrahydro-4H-indol-4-one CAS No. 51495-00-2

1-(4-methoxyphenyl)-2-phenyl-1,5,6,7-tetrahydro-4H-indol-4-one

Cat. No.: B2718868
CAS No.: 51495-00-2
M. Wt: 317.388
InChI Key: LEMQANPFHDCCBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Methoxyphenyl)-2-phenyl-1,5,6,7-tetrahydro-4H-indol-4-one is a synthetic organic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-methoxyphenyl)-2-phenyl-1,5,6,7-tetrahydro-4H-indol-4-one typically involves multi-step organic reactions. One common method includes the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxybenzaldehyde and phenylhydrazine.

    Condensation Reaction: The initial step involves the condensation of 4-methoxybenzaldehyde with phenylhydrazine to form a hydrazone intermediate.

    Cyclization: The hydrazone intermediate undergoes cyclization in the presence of an acid catalyst to form the indole core.

    Reduction: The final step involves the reduction of the indole core to obtain the tetrahydroindolone structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methoxyphenyl)-2-phenyl-1,5,6,7-tetrahydro-4H-indol-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce alkyl, halogen, or other functional groups onto the aromatic rings.

Scientific Research Applications

1-(4-Methoxyphenyl)-2-phenyl-1,5,6,7-tetrahydro-4H-indol-4-one has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex indole derivatives.

    Biology: The compound is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Research explores its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-methoxyphenyl)-2-phenyl-1,5,6,7-tetrahydro-4H-indol-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, indole derivatives are known to interact with serotonin receptors, influencing neurotransmission and exhibiting potential antidepressant effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-Methoxyphenyl)-2-phenyl-1,5,6,7-tetrahydro-4H-indol-4-one is unique due to its specific combination of functional groups and the tetrahydroindolone core. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

1-(4-methoxyphenyl)-2-phenyl-6,7-dihydro-5H-indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO2/c1-24-17-12-10-16(11-13-17)22-19-8-5-9-21(23)18(19)14-20(22)15-6-3-2-4-7-15/h2-4,6-7,10-14H,5,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEMQANPFHDCCBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C3=C(C=C2C4=CC=CC=C4)C(=O)CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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